6-Methoxy-4-methylbenzo[d]thiazol-2-amine
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Overview
Description
6-Methoxy-4-methylbenzo[d]thiazol-2-amine is a chemical compound with the molecular formula C9H10N2OS. It is a derivative of benzothiazole, characterized by the presence of a methoxy group at the 6th position and a methyl group at the 4th position on the benzothiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-4-methylbenzo[d]thiazol-2-amine typically involves the reaction of 4-methyl-2-aminothiophenol with methoxy-substituted benzaldehyde under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to facilitate the formation of the benzothiazole ring .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process includes the optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-4-methylbenzo[d]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
6-Methoxy-4-methylbenzo[d]thiazol-2-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methoxy-4-methylbenzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation and pain signaling.
Comparison with Similar Compounds
- 4-Methylbenzo[d]thiazol-2-amine
- 6-Methoxybenzo[d]thiazol-2-amine
- 2-Amino-6-methoxybenzo[d]thiazole
Comparison: 6-Methoxy-4-methylbenzo[d]thiazol-2-amine is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable molecule for specific applications .
Biological Activity
6-Methoxy-4-methylbenzo[d]thiazol-2-amine is a compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant data and case studies.
This compound is classified as a benzothiazole derivative, characterized by the presence of a methoxy group at the 6th position and a methyl group at the 4th position on the benzothiazole ring. Its molecular formula is C9H10N2OS . The compound's structure is essential for its biological activity, influencing its interaction with various molecular targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes, notably CYP1A2 and CYP2C19 . This inhibition can lead to alterations in metabolic pathways, influencing drug metabolism and potential therapeutic outcomes. Additionally, the compound has been shown to interact with various receptors and proteins, modulating their activity and affecting biochemical pathways related to inflammation and pain signaling .
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells, particularly in prostate and melanoma models. The compound's antiproliferative activity has been linked to its capacity to disrupt tubulin polymerization, a critical process in cell division .
Table 1: Anticancer Activity Data
2. Enzyme Inhibition
The compound has been identified as an inhibitor of several enzymes involved in drug metabolism. This property suggests that it could be used to enhance the efficacy of other therapeutic agents by modulating their metabolic pathways .
3. Anti-inflammatory Properties
This compound has shown potential anti-inflammatory effects, making it a candidate for further research in treating inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines and mediators .
Structure-Activity Relationship (SAR)
The SAR analysis of thiazole derivatives indicates that modifications to the benzothiazole structure significantly influence biological activity. For instance, the presence of electron-withdrawing groups on the phenyl ring enhances anticancer potency . The methoxy group at position 6 is particularly important for maintaining favorable pharmacological properties.
Table 2: SAR Insights
Modification | Effect on Activity |
---|---|
Addition of methoxy group | Increases potency |
Electron-withdrawing groups | Enhances anticancer activity |
Case Studies
Several studies have documented the effects of this compound in various biological contexts:
- Prostate Cancer Study : A series of derivatives based on this compound were tested against prostate cancer cell lines, demonstrating IC50 values as low as 0.7 μM, indicating potent anticancer activity .
- Inflammatory Response : In a model assessing inflammatory responses, compounds similar to this compound inhibited cytokine production significantly compared to controls, suggesting a role in managing inflammatory diseases .
Properties
IUPAC Name |
6-methoxy-4-methyl-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c1-5-3-6(12-2)4-7-8(5)11-9(10)13-7/h3-4H,1-2H3,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXCRZREAXBQQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00604688 |
Source
|
Record name | 6-Methoxy-4-methyl-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00604688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331679-72-2 |
Source
|
Record name | 6-Methoxy-4-methyl-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00604688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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